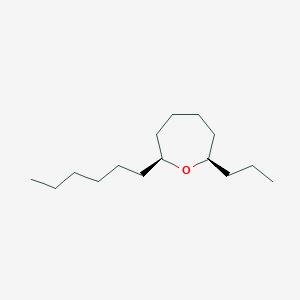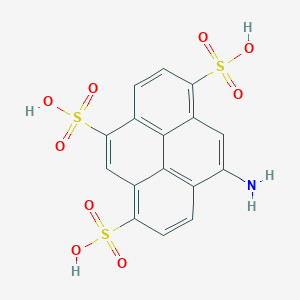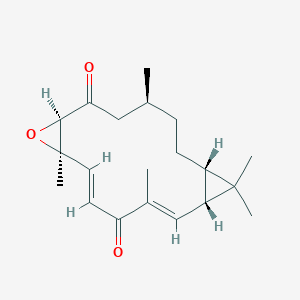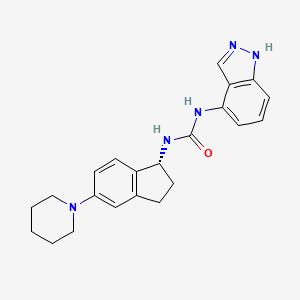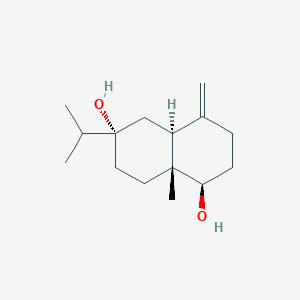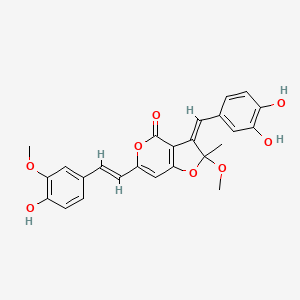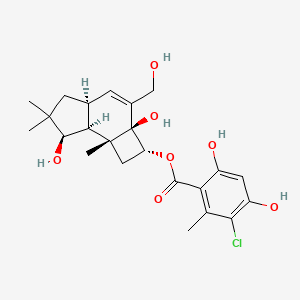
Siponimod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Siponimod, also known as this compound, is a selective sphingosine-1-phosphate receptor modulator. It is primarily used for the treatment of multiple sclerosis (MS), specifically secondary progressive multiple sclerosis (SPMS) with active disease. This compound helps in reducing the frequency of relapses and delaying the progression of physical disability in patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of siponimod involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the azetidine ring and the introduction of the trifluoromethyl group. The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired transformations. Detailed synthetic routes are often proprietary and may involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and quality of the final product. The process involves large-scale synthesis in reactors, followed by purification steps such as crystallization and chromatography. Quality control measures are implemented at various stages to ensure the consistency and safety of the product .
Chemical Reactions Analysis
Types of Reactions
Siponimod undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the specific reaction, including temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, siponimod is used as a model compound to study sphingosine-1-phosphate receptor modulation. Researchers investigate its binding affinity, selectivity, and the structural basis of its interaction with receptors .
Biology
In biological research, this compound is used to study the role of sphingosine-1-phosphate receptors in immune cell trafficking. It helps in understanding the mechanisms of immune cell migration and its implications in autoimmune diseases .
Medicine
Medically, this compound is used to treat multiple sclerosis. Clinical trials have demonstrated its efficacy in reducing relapse rates and delaying disability progression in patients with secondary progressive multiple sclerosis .
Industry
In the pharmaceutical industry, this compound serves as a reference compound for the development of new sphingosine-1-phosphate receptor modulators. It is also used in the formulation of oral medications for multiple sclerosis .
Mechanism of Action
Siponimod exerts its effects by selectively binding to sphingosine-1-phosphate receptors, particularly S1P1 and S1P5. This binding prevents lymphocytes from exiting the lymph nodes, thereby reducing their migration to the central nervous system. This mechanism helps in reducing the immune-mediated attack on myelin, which is characteristic of multiple sclerosis .
Comparison with Similar Compounds
Similar Compounds
Fingolimod: Another sphingosine-1-phosphate receptor modulator used for multiple sclerosis.
Ozanimod: A selective modulator of S1P1 and S1P5 receptors.
Ponesimod: Targets S1P1 receptors and is used for multiple sclerosis.
Uniqueness of Siponimod
This compound is unique in its selectivity for S1P1 and S1P5 receptors, which reduces the risk of off-target effects compared to other modulators like fingolimod. This selectivity contributes to its efficacy and safety profile in the treatment of multiple sclerosis .
Properties
Molecular Formula |
C29H35F3N2O3 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
1-[[4-[(Z)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19- |
InChI Key |
KIHYPELVXPAIDH-APTWKGOFSA-N |
SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |
Isomeric SMILES |
CCC1=C(C=CC(=C1)/C(=N\OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |
Synonyms |
1-(4-(1-((E)-4-cyclohexyl-3-trifluoromethylbenzyloxyimino)-ethyl)-2-ethylbenzyl)-azetidine-3-carboxylic acid BAF-312 BAF312 Mayzent siponimod |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


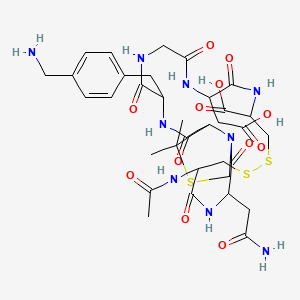

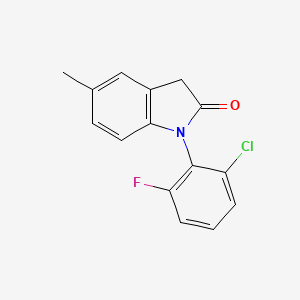
![{[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide](/img/structure/B1250416.png)
